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Compound of Interest

Compound Name: Tris(dimethylamino)antimony

Cat. No.: B3152151

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of
Tris(dimethylamino)antimony (TDMASD) as a doping precursor in semiconductor
manufacturing. The information is intended for professionals in research and development
environments.

Introduction

Tris(dimethylamino)antimony, with the chemical formula Sb[N(CHs)z]s, is a high-purity
organometallic precursor increasingly utilized in the fabrication of 111-V compound
semiconductors.[1][2] Its primary application lies in Metal-Organic Chemical Vapor Deposition
(MOCVD) and Chemical Vapor Deposition (CVD) processes for the controlled introduction of
antimony (Sb) as a dopant or as a constituent in the growth of thin films such as Indium
Antimonide (InSb) and Gallium Antimonide (GaSb).[1][3] The absence of direct antimony-
carbon bonds in TDMASb makes it an attractive alternative to traditional alkylantimony
precursors, potentially reducing carbon incorporation into the epitaxial layers.[4]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of TDMASD is essential for
its safe and effective use in a laboratory or manufacturing setting.
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Property Value Reference
Chemical Formula CeH1sN3Sb [2][5][6]
Molecular Weight 253.99 g/mol [2][5][6]
Appearance Colorless liquid [5]

Density 1.325 g/mL at 25 °C [2]

Boiling Point 33°C [4]

Melting Point 300 °C [2]

CAS Number 7289-92-1 [3][5]

Safety and Handling

Tris(dimethylamino)antimony is a hazardous chemical that requires strict safety protocols. It
is flammable, water-reactive, and toxic.[6][7]

3.1. General Safety Precautions:

» Work in a well-ventilated fume hood.

e Avoid contact with skin, eyes, and clothing.[8]

e Do not breathe vapor or mist.[8]

o Keep away from heat, sparks, and open flames.

e Store in a cool, dry place away from moisture and incompatible materials such as acids and
oxidizing agents.

e Handle under an inert atmosphere (e.g., nitrogen or argon).[8]
3.2. Personal Protective Equipment (PPE):
o Eye Protection: Chemical safety goggles and a face shield.[8]

e Hand Protection: Neoprene or nitrile rubber gloves.[7]
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o Body Protection: Flame-retardant lab coat and closed-toe shoes.[8]

» Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for organic
vapors and ammonia should be available for emergency situations.[7]

3.3. Emergency Procedures:

o Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and
seek medical attention.[7]

o Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and
seek medical attention.[7]

 Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical
attention.[7]

 Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical
attention.[7]

o Spills: Evacuate the area. Use absorbent, non-combustible material to clean up the spill. Do
not use water.

Application in MOCVD Doping

TDMASD serves as a volatile precursor for the in-situ doping of semiconductor thin films during
MOCVD growth. The following sections provide experimental protocols for the growth of InSb
and GaSb using TDMASD.

MOCVD Growth of Indium Antimonide (InSb)

Objective: To grow epitaxial layers of InSb on a suitable substrate using TDMASb and a group
[Il precursor.

Precursors:
e Antimony Source: Tris(dimethylamino)antimony (TDMASD)

 Indium Source: Trimethylindium (TMIn)
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o Carrier Gas: Hydrogen (H2)

Experimental Parameters:

Parameter Range Notes

Temperatures >400 °C tend to

produce p-type layers, while

Growth Temperature 285 -500 °C
temperatures around 400 °C
can produce n-type layers.
Reactor Pressure 76 - 660 Torr
The ratio of the molar flow rate
) of the group V precursor
V/III Ratio 0.63-8.6
(TDMASD) to the group I
precursor (TMin).
Proportional to the TMIn flow
Growth Rate 0.06 - 0.67 um/h
rate.
Protocol:

o Substrate Preparation: Prepare a suitable substrate (e.g., InSb or GaAs) by cleaning and
etching to remove surface contaminants and oxides.

o System Preparation: Load the substrate into the MOCVD reactor. Purge the reactor and gas
lines thoroughly with high-purity hydrogen.

e Precursor Handling: Maintain the TDMASb and TMIn bubblers at a constant temperature to
ensure stable vapor pressure.

o Growth Initiation: Heat the substrate to the desired growth temperature under a hydrogen
flow.

o Deposition: Introduce the TDMASb and TMIn precursors into the reactor at the desired flow
rates to achieve the target V/Ill ratio and growth rate.
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o Growth Termination: After the desired film thickness is achieved, stop the precursor flows
and cool the substrate under a hydrogen atmosphere.

o Characterization: Analyze the grown InSb film for its structural, electrical, and optical
properties using techniques such as X-ray diffraction (XRD), Hall effect measurements, and
photoluminescence (PL) spectroscopy.

MOCVD Growth of Gallium Antimonide (GaSh)

Objective: To grow p-type GaSb layers on a GaAs substrate using TDMASb.
Precursors:

e Antimony Source: Tris(dimethylamino)antimony (TDMASD)

e Gallium Source: Trimethylgallium (TMGa)

e Carrier Gas: Hydrogen (Hz2)

Experimental Parameters:

Parameter Range Resulting Properties
Growth Temperature 475 - 580 °C
Reactor Pressure ~50 Torr Low-pressure MOCVD
V/III Ratio 04-20
Hole Mobility 616 cm2lVs at a hole concentration of 4.3 x
107 cm~3
Hole Concentration 4.3 x 107 cm~3 p-type conductivity
Protocol:

o Substrate Preparation: Prepare a GaAs substrate by standard cleaning procedures.

o System Preparation: Load the substrate into a vertical low-pressure MOCVD reactor. Purge
the system with hydrogen.
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e Precursor Handling: Maintain the TDMASb and TMGa bubblers at controlled temperatures
for stable precursor delivery.

o Growth Initiation: Heat the substrate to the desired growth temperature (in the range of 475 -
580 °C).

e Deposition: Introduce TDMASb and TMGa into the reactor to achieve a V/Ill ratio between
0.4 and 2.0.

o Growth Termination: Cease the precursor flow and cool the system down under a hydrogen
ambient.

o Characterization: Evaluate the GaSb layer's properties, including surface morphology, crystal
quality, and electrical characteristics.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for MOCVD doping using TDMASb and
the logical relationship between precursor selection and MOCVD performance.
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Figure 1: Generalized MOCVD experimental workflow.
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Figure 2: Logical relationship between precursor properties and MOCVD performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dimethylamino-antimony-for-doping-in-semiconductor-manufacturing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.gelest.com/wp-content/uploads/product_msds/OMAN080-msds.pdf
https://www.chemicalbook.com/msds/tris-dimethylamino-antimony.pdf
https://www.benchchem.com/product/b3152151#using-tris-dimethylamino-antimony-for-doping-in-semiconductor-manufacturing
https://www.benchchem.com/product/b3152151#using-tris-dimethylamino-antimony-for-doping-in-semiconductor-manufacturing
https://www.benchchem.com/product/b3152151#using-tris-dimethylamino-antimony-for-doping-in-semiconductor-manufacturing
https://www.benchchem.com/product/b3152151#using-tris-dimethylamino-antimony-for-doping-in-semiconductor-manufacturing
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3152151?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3152151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

